(2E)-3-(1-cyclopentyl-1H-pyrazol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous flow reactors: To maintain consistent reaction conditions
Catalysts: To increase reaction rate and selectivity
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives
Scientific Research Applications
3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, anticancer, or antimicrobial agent
Material Science: Use in the development of organic semiconductors or photovoltaic materials
Biological Studies: Investigation of its effects on cellular pathways and mechanisms
Mechanism of Action
The mechanism of action of 3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways
Receptors: Binding to cellular receptors to modulate signal transduction pathways
DNA/RNA: Interaction with genetic material to influence gene expression
Comparison with Similar Compounds
Similar Compounds
- 3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
- 3-(1-CYCLOPENTYL-1H-PYRAZOL-5-YL)-1-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
- Hydroxyl Position : The position of the hydroxyl group on the phenyl ring can significantly influence the compound’s biological activity and chemical reactivity.
- Cyclopentyl Group : The presence of the cyclopentyl group on the pyrazole ring may enhance the compound’s stability and lipophilicity, making it more effective in certain applications.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
(E)-3-(2-cyclopentylpyrazol-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H18N2O2/c20-16-7-3-4-13(12-16)17(21)9-8-15-10-11-18-19(15)14-5-1-2-6-14/h3-4,7-12,14,20H,1-2,5-6H2/b9-8+ |
InChI Key |
NZCQSTBAZCPLJQ-CMDGGOBGSA-N |
Isomeric SMILES |
C1CCC(C1)N2C(=CC=N2)/C=C/C(=O)C3=CC(=CC=C3)O |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)C=CC(=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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